5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline
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Overview
Description
5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline is an organic compound with the molecular formula C11H10N4O. It is a derivative of 2-amino-3-methylimidazo(4,5-f)quinoline, which is a well-known heterocyclic amine. This compound is of significant interest due to its potential biological activities and its presence in various high-protein foods subjected to high-temperature cooking processes .
Preparation Methods
The synthesis of 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic amines.
Biology: Research has shown its potential mutagenic and carcinogenic properties, making it a subject of toxicological studies.
Medicine: It is investigated for its role in inducing DNA damage and its potential link to cancer.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline involves its interaction with DNA, leading to mutations. It can induce DNA damage through the formation of adducts, which interfere with normal cellular processes. This compound is also known to induce oxidative stress and inflammation, contributing to its toxicological effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic amines such as:
- 2-Amino-3-methylimidazo(4,5-f)quinoline
- 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
- 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline
Compared to these compounds, 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline is unique due to the presence of the hydroxyl group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-amino-3-methylimidazo[4,5-f]quinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-7-5-8(16)10-6(3-2-4-13-10)9(7)14-11(15)12/h2-5,16H,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKASQOGWHOHIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153684 |
Source
|
Record name | 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122719-38-4 |
Source
|
Record name | 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122719384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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